molecular formula C17H18N4O2 B2735515 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea CAS No. 894022-53-8

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Cat. No.: B2735515
CAS No.: 894022-53-8
M. Wt: 310.357
InChI Key: LLMMIYVKITYCRT-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a chemical compound of significant interest in medicinal chemistry research, characterized by a unique hybrid structure incorporating a pyrrolidinone ring and a urea functionality. The molecule features a 5-oxo-1-(p-tolyl)pyrrolidine scaffold linked via a methylene group to a urea bridge, which is further connected to a pyridinyl group. The urea moiety is a privileged scaffold in drug discovery, known for its ability to act as both a strong hydrogen bond donor and acceptor, facilitating key interactions with diverse biological targets . This molecular architecture makes the compound a valuable intermediate or core structure for the design and synthesis of novel bioactive molecules. Urea-based compounds are prominently featured in pharmacological research, with several approved drugs such as Sorafenib and Regorafenib demonstrating the therapeutic relevance of this functional group, particularly in areas like kinase inhibition . While the specific biological profile of this compound is yet to be fully elucidated, its structure suggests potential for exploration in various research programs. Researchers can utilize this compound as a building block to develop chemical libraries or to investigate structure-activity relationships (SAR) related to the pyrrolidinone and pyridine pharmacophores. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-5-7-14(8-6-12)21-11-13(10-16(21)22)19-17(23)20-15-4-2-3-9-18-15/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMMIYVKITYCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the p-tolyl group: This step may involve a Friedel-Crafts alkylation reaction to attach the p-tolyl group to the pyrrolidine ring.

    Formation of the urea linkage: This can be accomplished by reacting the pyrrolidine derivative with an isocyanate or a carbodiimide reagent.

    Introduction of the pyridine ring: The final step may involve a coupling reaction to attach the pyridine ring to the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to achieve high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs (Table 1), emphasizing substituent variations, synthetic routes, and inferred biological implications.

Table 1: Structural and Functional Comparison of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea and Analogs

Compound Name Key Substituents Synthesis Method Potential Biological Relevance Reference
This compound (Target Compound) - Pyrrolidinone (5-oxo)
- p-Tolyl (para-methylphenyl)
- Pyridin-2-yl
Not explicitly reported (inferred from ) Kinase inhibition, antiviral activity
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) - Oxadiazole core
- Phenylethyl-pyrrolidine
- 4-Pyridyl
Substituted pyrrolidin-3-ol coupling Antiviral profiling (unconfirmed)
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) - Triazole-pyridine hybrid
- 4-Methoxyphenyl urea
Dioxane reflux with aniline derivatives Anticancer or kinase modulation
N′-(Pyrrolidino[2,1-b]isoindolin-4-on-8-yl)-N-(5-(pyrrolidin-2-yl)pyrazol-3-yl)urea - Isoindolinone-pyrrolidine
- Pyrazole-pyrrolidine
Multi-step urea coupling Cyclin-dependent kinase (CDK) inhibition

Structural Divergence and Implications

Core Heterocycles: The target compound features a pyrrolidinone ring, while analogs like 1a () and 15a () incorporate oxadiazole and triazole-pyridine cores, respectively. Pyrrolidinone derivatives are associated with improved metabolic stability compared to oxadiazoles, which may influence bioavailability .

Substituent Effects :

  • The p-tolyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, 15a () uses a 4-methoxyphenyl group, which may enhance electron-donating interactions but reduce metabolic stability due to demethylation risks .
  • Phenylethyl and 3-nitrophenyl substituents in analogs 1a and 15a introduce steric bulk and electron-withdrawing effects, respectively, which could modulate target selectivity .

Urea Linkage Variations: The target compound’s urea connects a pyrrolidinone and pyridine, while ’s compound links isoindolinone and pyrazole-pyrrolidine groups. Urea’s hydrogen-bonding capacity is critical for kinase inhibition, as seen in CDK inhibitors .

Biological Activity

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O3C_{19}H_{26}N_{4}O_{3}, with a molecular weight of 358.4 g/mol. The compound features a pyrrolidinone ring, a p-tolyl group, and a pyridine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate various biochemical pathways by binding to these targets, leading to altered cellular responses. The exact mechanisms remain under investigation, but it is believed that the urea functional group plays a crucial role in these interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit antimicrobial properties. For instance, related compounds have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial effects.

Antihypertensive and Antiarrhythmic Properties

Pyrrolidinone derivatives have been documented for their antihypertensive and antiarrhythmic activities. For example, studies involving related compounds indicate their effectiveness in reducing blood pressure and managing arrhythmias through antagonistic effects on α-adrenoceptors . This suggests that this compound may possess similar pharmacological benefits.

Inhibition of Enzymatic Activity

Research has highlighted the potential of urea-based compounds as inhibitors of specific enzymes. For instance, studies on pyrazolyl ureas have shown significant inhibitory activity against various enzymes such as sEH (soluble epoxide hydrolase) and p38 MAPK, with IC50 values in the nanomolar range . This raises the possibility that this compound could exhibit similar inhibitory effects on relevant biological targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated various urea derivatives for their antibacterial properties against Bacillus subtilis and Candida albicans, revealing promising results with certain structural modifications enhancing activity .
  • Cardiovascular Effects : Research demonstrated that pyrrolidinone derivatives could effectively lower blood pressure in animal models by acting as non-selective α-adrenoceptor antagonists . This finding suggests a potential therapeutic application for managing hypertension.

Comparative Analysis

A comparison table highlights the biological activities of this compound with similar compounds:

Compound NameBiological ActivityIC50/MIC Values
This compoundAntimicrobial, AntihypertensiveTBD
Pyrazolyl UreasAntimicrobial, Enzyme InhibitionMIC ~250 μg/mL
Pyrrolidinone DerivativesAntihypertensiveIC50 ~ nanomolar range

Q & A

Q. Key optimization parameters :

ParameterTypical Range/ReagentsImpact on Yield/Purity
SolventTHF, DMF, or acetonitrileAffects reaction rate/selectivity
Temperature0–80°CHigher temps accelerate but risk side reactions
CatalystsKI, NaH, or phase-transfer agentsEnhance coupling efficiency

Methodological Tip : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts .

Basic: Which spectroscopic techniques are employed for structural confirmation and purity analysis?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm pyrrolidinone (δ ~2.5–3.5 ppm for CH₂ groups) and urea NH (δ ~6.5–8.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions (e.g., p-tolyl and pyridinyl groups) .
  • Infrared Spectroscopy (IR) : Detect urea C=O stretching (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 60:40) to assess purity (>95% required for bioassays) .

Q. Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to targets like kinases or GPCRs. The pyrrolidinone ring and urea moiety often form H-bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to evaluate binding free energy (ΔG) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on pyridinyl groups) for activity .

Case Study : Docking studies on similar urea derivatives revealed interactions with EGFR tyrosine kinase (PDB: 1M17), suggesting potential anticancer applications .

Advanced: What strategies resolve contradictory data in biological activity assays?

Q. Answer :

  • Dose-Response Curves : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT) to confirm mechanisms .
  • Metabolic Stability Testing : Use liver microsomes to assess if contradictory results stem from rapid degradation .

Example : A study observed inconsistent antibacterial activity; HPLC-MS later identified metabolite interference, requiring assay redesign .

Advanced: What are key considerations in designing enzymatic inhibition assays for this compound?

Q. Answer :

  • Enzyme Selection : Prioritize targets with structural homology to known urea-binding proteins (e.g., carbonic anhydrase) .
  • Buffer Optimization : Use ammonium acetate (pH 6.5–7.5) to stabilize enzyme activity .
  • Controls : Include positive (e.g., acetazolamide for carbonic anhydrase) and negative (DMSO vehicle) controls .

Q. Answer :

  • Fluorine Substitution : Adding -CF₃ (e.g., as in ) enhances lipophilicity (logP ↑) and target affinity .
  • Pyrrolidinone Modifications : Methylation at C3 improves metabolic stability but may reduce solubility .

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